molecular formula C22H13N3O5S B2426468 (E)-3-(2-methoxy-5-nitrophenyl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile CAS No. 683256-14-6

(E)-3-(2-methoxy-5-nitrophenyl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile

Cat. No. B2426468
CAS RN: 683256-14-6
M. Wt: 431.42
InChI Key: OTFGZDZQFDITIL-OVCLIPMQSA-N
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Description

“(E)-3-(2-methoxy-5-nitrophenyl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile” is a chemical compound with the molecular formula C22H13N3O5S . Its molecular weight is 431.42 .

Scientific Research Applications

1. Photophysical Properties and Optical Applications

Research into hybrid dyes related to the compound has shown significant advancements in photophysical properties. For example, novel coumarin thiazole hybrid dyes have been synthesized and studied for their photophysical properties in various solvents. These dyes show remarkable enhancement in aggregation-induced emission studies and exhibit twisted intramolecular charge transfer phenomena. This research is crucial in developing new materials for optical applications, such as sensors and organic light-emitting diodes (Shreykar et al., 2017).

2. Biological Activities and Potential Therapeutic Applications

A series of coumarylthiazole derivatives, which are structurally similar to the target compound, have shown significant inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase. These findings are significant in the context of developing potential treatments for diseases like Alzheimer's (Kurt et al., 2015). Additionally, other derivatives have exhibited potent antimicrobial, antifungal, and antimalarial activities, suggesting the broad therapeutic potential of these compounds (Shah et al., 2016).

3. Corrosion Inhibition

Studies have indicated that related acrylonitrile derivatives can act as effective corrosion inhibitors. For instance, derivatives like (E)-3-(4-nitrophenyl)-2-(1H-tetrazole-5-yl)acrylonitrile have shown high efficiency in inhibiting corrosion on mild steel in hydrochloric acid environments. This research opens avenues for using such compounds in industrial applications to protect metals against corrosion (Verma et al., 2016).

properties

IUPAC Name

(E)-3-(2-methoxy-5-nitrophenyl)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13N3O5S/c1-29-19-7-6-16(25(27)28)9-14(19)8-15(11-23)21-24-18(12-31-21)17-10-13-4-2-3-5-20(13)30-22(17)26/h2-10,12H,1H3/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFGZDZQFDITIL-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-methoxy-5-nitrophenyl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile

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